molecular formula C18H14ClN3O6 B5380374 N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine

N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine

Cat. No. B5380374
M. Wt: 403.8 g/mol
InChI Key: MXCOMGZGIAVOKA-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine, also known as CBAG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBAG belongs to the class of acryloyl-substituted glycine derivatives and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been found to inhibit the growth of cancer cells and induce apoptosis. N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has also been studied for its anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has shown neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the development and progression of diseases. N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine also inhibits the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. In addition, N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been found to modulate the activity of various enzymes and receptors that are involved in the development and progression of diseases.
Biochemical and Physiological Effects
N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been found to have various biochemical and physiological effects. In cancer research, N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been found to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine is also soluble in various solvents, which makes it easy to use in various assays. However, N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has some limitations for lab experiments. It has low bioavailability and requires high concentrations to achieve therapeutic effects. In addition, N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has not been extensively tested in animal models, which limits its potential for clinical use.

Future Directions

For N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine research include the development of N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine-based drugs, optimization of the synthesis method, and further research on the mechanism of action and potential side effects of the compound.

Synthesis Methods

N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine can be synthesized by the reaction of 2-chlorobenzoyl chloride with glycine, followed by the reaction of the resulting compound with 3-nitrocinnamic acid. The final product is obtained by the removal of the protecting group from the amino group of the compound. The synthesis method of N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been optimized to achieve a high yield and purity of the compound.

properties

IUPAC Name

2-[[(Z)-2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O6/c19-14-7-2-1-6-13(14)17(25)21-15(18(26)20-10-16(23)24)9-11-4-3-5-12(8-11)22(27)28/h1-9H,10H2,(H,20,26)(H,21,25)(H,23,24)/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCOMGZGIAVOKA-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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